Phenyl{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone
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Overview
Description
1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.
Benzoylation: The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and pain perception .
Comparison with Similar Compounds
1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.
N-Phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.
The uniqueness of 1-BENZOYL-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C19H28N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
phenyl-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O/c22-19(17-9-3-1-4-10-17)21-15-8-5-11-18(21)12-16-20-13-6-2-7-14-20/h1,3-4,9-10,18H,2,5-8,11-16H2 |
InChI Key |
RCDIVBQDGNALGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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